molecular formula C14H11IN2O2 B5505123 2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide

2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide

Cat. No. B5505123
M. Wt: 366.15 g/mol
InChI Key: HDFJXGCPJXWADL-CXUHLZMHSA-N
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Description

2-Hydroxy-N'-(4-iodobenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds have been studied extensively due to their interesting chemical and physical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of benzohydrazide compounds, similar to this compound, typically involves condensation reactions. For instance, compounds like 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide were synthesized and characterized using physico-chemical methods and single-crystal X-ray diffraction (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is usually determined by X-ray crystallography. For example, (E)-4-Hydroxy-N-(2-Methoxybenzylidene) Benzohydrazide was characterized using single crystal X-ray diffraction, which provided detailed insights into its molecular structure (Rassem & Nour, 2016).

Chemical Reactions and Properties

Benzohydrazides typically participate in various chemical reactions due to their functional groups. They can form complexes with metals and are often involved in hydrogen bonding interactions, as seen in compounds like N'-[2,5-Dihydroxybenzylidene]-3,4,5-Trimethoxybenzohydrazide (Han, 2013).

Scientific Research Applications

Synthesis and Characterization

  • Schiff base compounds, including derivatives of benzohydrazide, have been synthesized and characterized, showcasing potential bioactive properties. These compounds exhibit remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with DNA, demonstrating their broad spectrum of potential scientific applications (Sirajuddin et al., 2013).

Antimicrobial Activity

  • Vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (He et al., 2018).
  • Hydrazone compounds derived from 5-methylsalicylaldehyde demonstrated antimicrobial activities, suggesting their use in antibacterial applications (Meng et al., 2014).

Catalytic Properties

  • Ni(II)-Aroylhydrazone complexes have been investigated as catalyst precursors, showing efficient catalysis in solvent-free nitroaldol condensation reactions, highlighting their potential in catalytic applications (Sutradhar et al., 2019).

Antioxidant Activity

  • Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs have been synthesized and evaluated for their antioxidant activity, demonstrating that different mechanisms are involved in antioxidant determination methods (Chaudhary et al., 2019).

Interaction with DNA

  • The binding of Schiff base compounds with Salmon sperm DNA has been investigated, showing an intercalation mode of interaction, which could be relevant in the study of DNA interactions and potential therapeutic applications (Sirajuddin et al., 2013).

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFJXGCPJXWADL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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